molecular formula C11H19N3O B13890458 5-[2-(Diethylamino)ethoxy]pyridin-2-amine

5-[2-(Diethylamino)ethoxy]pyridin-2-amine

Cat. No.: B13890458
M. Wt: 209.29 g/mol
InChI Key: HFODYROKHUKBFE-UHFFFAOYSA-N
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Description

5-[2-(Diethylamino)ethoxy]pyridin-2-amine is a chemical compound with the molecular formula C11H19N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Diethylamino)ethoxy]pyridin-2-amine typically involves the reaction of 2-chloropyridine with diethylaminoethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Diethylamino)ethoxy]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[2-(Diethylamino)ethoxy]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Diethylamino)ethoxy]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
  • 2-(Diethylamino)ethoxy)pyridine
  • 2-(Diethylamino)ethoxy)benzene

Uniqueness

5-[2-(Diethylamino)ethoxy]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylaminoethoxy group provides unique reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-[2-(diethylamino)ethoxy]pyridin-2-amine

InChI

InChI=1S/C11H19N3O/c1-3-14(4-2)7-8-15-10-5-6-11(12)13-9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,12,13)

InChI Key

HFODYROKHUKBFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CN=C(C=C1)N

Origin of Product

United States

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